osmanthuside B

Übersicht

Beschreibung

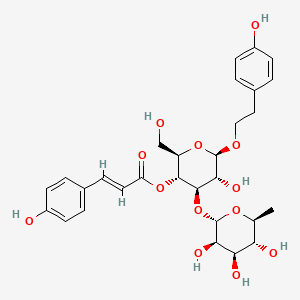

Osmanthuside B belongs to the class of organic compounds known as coumaric acid esters. These are aromatic compounds containing an ester derivative of coumaric acid .

Synthesis Analysis

The synthesis of phenylpropanoid glycoside osmanthuside-B6 involves key steps such as regioselective coumaroylation and rhamnosylation of unprotected phenylethyl-β-D-glucopyranoside to give 2- and 3-O-rhamnosyl orthoester glucopyranosides . Rearrangement of these orthoesters followed by selective removal of their acetyl and allyl groups results in osmanthuside-B6 .Molecular Structure Analysis

The molecular formula of osmanthuside B is C29H36O13 . Its average mass is 592.588 Da and its monoisotopic mass is 592.215576 Da .Chemical Reactions Analysis

The key steps in the synthesis of osmanthuside B involve regioselective coumaroylation and rhamnosylation of unprotected phenylethyl-β-D-glucopyranoside to give 2- and 3-O-rhamnosyl orthoester glucopyranosides . The rearrangement of these orthoesters followed by selective removal of their acetyl and allyl groups results in osmanthuside-B6 .Physical And Chemical Properties Analysis

Osmanthuside B has a molecular formula of C29H36O13 and a molecular weight of 592.59 . It is recommended to be stored at 4°C, and in solvent at -80°C for 6 months or -20°C for 1 month .Wissenschaftliche Forschungsanwendungen

Bioactivity and Antioxidant Properties:

- Fatty Acid Synthase Inhibitory Activity: Osmanthuside B6, a variant of osmanthuside B, has demonstrated strong fatty acid synthase (FAS) inhibitory activity. This property is significant in treating obesity and diabetes (Lu et al., 2022).

- Antioxidant Effects: Osmanthuside B and related glycosides exhibit strong antioxidant effects, more potent than standard antioxidants like trolox (He et al., 2003).

Potential in Biomedical Applications:

- Melanin Formation Inhibition: The extract of Osmanthus fragrans, which contains osmanthuside B, has potential applications in biomedical science for inhibiting melanin formation, making it useful in anti-browning food additives and skin-whitening cosmetics (Wu et al., 2009).

- Neuroprotective Effects: Osmanthuside B has shown significant neuroprotective properties in human neuroblastoma cells, suggesting its potential in treating neurodegenerative diseases (Sung et al., 2006).

Genetic and Molecular Biology Research:

- Gene Expression in Response to Stress: Research on osmanthuside B's source, Osmanthus fragrans, has revealed insights into the genetic response to abiotic stress, enhancing understanding of plant resilience and adaptability (Yuli et al., 2020).

Chemical Synthesis and Natural Product Biosynthesis:

- Synthesis Techniques: The synthesis of osmanthuside-B6 has been achieved through innovative processes, contributing to the field of natural product chemistry and facilitating the study of phenylpropanoid glycosides (Khong & Judeh, 2017).

- Discovery of Glycosyltransferases: The characterization of glycosyltransferases involved in the biosynthesis of osmanthuside B related compounds has expanded the toolbox for the biosynthesis of complex natural products (Yang et al., 2021).

Green Extraction Methods:

- Eco-friendly Extraction: Innovative microwave-assisted green extraction techniques have been developed for extracting antioxidant components, including osmanthuside B, from Osmanthus fragrans, highlighting advancements in sustainable extraction methods (Pan et al., 2020).

Medicinal Value and Pharmacological Activities:

- Potential in Treating Hypertension: Osmanthuside B has shown interactions with anti-hypertensive drug targets, indicating its potential role in developing new hypertension treatments (Arya et al., 2017).

- Inhibition of Osteoclastogenesis: The ethanol extract of Osmanthus fragrans leaves, which contain osmanthuside B, demonstrates significant anti-osteoporosis effects by inhibiting osteoclastogenesis (Seo et al., 2023).

Environmental and Climate Change Studies:

- Impact of Climate Change on Distribution: Research assessing the impact of climate change on the distribution of Osmanthus fragrans, the source of osmanthuside B, provides vital information for conservation and agriculture under changing environmental conditions (Kong et al., 2021).

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O13/c1-15-22(34)23(35)24(36)29(39-15)42-27-25(37)28(38-13-12-17-4-9-19(32)10-5-17)40-20(14-30)26(27)41-21(33)11-6-16-2-7-18(31)8-3-16/h2-11,15,20,22-32,34-37H,12-14H2,1H3/b11-6+/t15-,20+,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTREKIVGSNQRM-DQHNYDBYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC=C(C=C3)O)CO)OCCC4=CC=C(C=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC=C(C=C3)O)CO)OCCC4=CC=C(C=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317181 | |

| Record name | Osmanthuside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

osmanthuside B | |

CAS RN |

94492-23-6 | |

| Record name | Osmanthuside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94492-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osmanthuside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094492236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmanthuside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2487648.png)

![(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2487649.png)

![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)

![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487666.png)

![methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2487670.png)